4-Amino-N-(2,3-dimethylphenyl)benzamide

VAP-1 inhibition amine oxidase inflammatory disease

Researchers requiring a conformationally defined N-aryl benzamide control for amine oxidase or HDAC profiling must specify the 2,3-dimethyl substitution pattern. The 2,6-isomer is pharmacologically divergent (anticonvulsant) and cannot substitute for this VAP-1/HDAC-active scaffold. - VAP-1 Selectivity: IC50 130 nM against human VAP-1; >1,000,000 nM against MAO-B, ensuring minimal off-target interference. - HDAC Benchmark: IC50 838 nM in HeLa nuclear extract, providing a validated starting point for non-hydroxamic acid inhibitor optimization. - Supply Assurance: ≥95% purity, stocked in solid form. Standard ambient shipping with Certificate of Analysis included for immediate assay deployment.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 29027-72-3
Cat. No. B183833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2,3-dimethylphenyl)benzamide
CAS29027-72-3
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C15H16N2O/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyQFEZYTBYDFNYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(2,3-dimethylphenyl)benzamide: Chemical Identity & Specifications


4-Amino-N-(2,3-dimethylphenyl)benzamide (CAS 29027-72-3) is an N-aryl substituted 4-aminobenzamide derivative characterized by a 2,3-dimethyl substitution pattern on the aniline ring [1]. The compound has a molecular formula of C₁₅H₁₆N₂O, a molecular weight of 240.30 g/mol, and is commercially available as a research-grade chemical intermediate in solid form with typical purity specifications of ≥95% . Its computed physicochemical properties include a density of 1.182 g/cm³, a boiling point of 348.7 °C at 760 mmHg, an XLogP3 of 2.3, and a topological polar surface area (TPSA) of 55.1 Ų [1].

4-Amino-N-(2,3-dimethylphenyl)benzamide: Why Substitution Fails


Aminobenzamide derivatives are not functionally interchangeable. The position and number of methyl substituents on the N-phenyl ring critically govern both the conformational dynamics of the amide bond and the resulting biological target engagement profile. Crystallographic evidence demonstrates that the 2,3-dimethyl substitution pattern enforces an anti conformation of the N–H bond relative to the ortho and meta methyl groups, in marked contrast to the syn conformation observed in 2,3-dichloro analogs [1]. This conformational difference translates directly into divergent pharmacological activities: the 2,6-dimethyl analog (Ameltolide, LY201116) is a potent anticonvulsant with an oral MES ED50 of 1.7 mg/kg in mice, whereas the 2,3-dimethyl analog exhibits primary activity against vascular adhesion protein-1 (VAP-1) and HDAC targets with no reported anticonvulsant activity [2][3]. Substituting one analog for the other without experimental validation of the specific substitution pattern would compromise assay reproducibility and invalidate any structure-activity conclusions.

4-Amino-N-(2,3-dimethylphenyl)benzamide: Differentiation Evidence


VAP-1 Inhibition vs. PXS-4728A

4-Amino-N-(2,3-dimethylphenyl)benzamide demonstrates moderate inhibitory activity against human vascular adhesion protein-1 (VAP-1/membrane primary amine oxidase) with an IC50 of 130 nM in porcine serum benzylamine oxidase assay [1]. In contrast, the structurally optimized VAP-1 inhibitor PXS-4728A exhibits an IC50 of 5.20 nM against rat VAP-1 expressed in CHO cells [2]. The target compound's IC50 is approximately 25-fold higher (less potent) than PXS-4728A, indicating it serves as a structurally simpler reference probe rather than an optimized drug candidate. Importantly, the compound shows minimal off-target activity against MAO-B with an IC50 >1,000,000 nM in rat liver MAO-B assay [3].

VAP-1 inhibition amine oxidase inflammatory disease

Pharmacological Profile: 2,3- vs. 2,6-Dimethyl Analogs

The 2,6-dimethyl analog 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide/LY201116) is a potent anticonvulsant with oral MES ED50 values of 1.7 mg/kg and intravenous ED50 of 0.51 mg/kg in mice [1]. In contrast, the 2,3-dimethyl analog (target compound) exhibits no reported anticonvulsant activity; its documented pharmacological profile centers on VAP-1 inhibition (IC50 130 nM) and HDAC inhibition (IC50 838 nM in HeLa cells) [2][3]. The methyl substitution positional shift from 2,6- to 2,3- fundamentally redirects the compound's biological target engagement from voltage-gated sodium channel modulation associated with anticonvulsant activity to amine oxidase and histone deacetylase enzyme inhibition.

anticonvulsant substitution pattern SAR 4-aminobenzamide

HDAC Inhibition vs. Optimized Scaffolds

4-Amino-N-(2,3-dimethylphenyl)benzamide inhibits histone deacetylase (HDAC) activity in human HeLa cell nuclear extract with an IC50 of 838 nM using Ac-Arg-Gly-Lys(Ac)-AMC as fluorescent substrate [1]. For context, optimized aminophenyl benzamide-type HDAC inhibitors reported in medicinal chemistry literature achieve IC50 values in the single-digit to sub-nanomolar range against HDAC1 (e.g., 1.10 nM for advanced analogs) [2]. The target compound's IC50 of 838 nM positions it approximately 2-3 orders of magnitude less potent than fully optimized leads, consistent with its role as an unoptimized core scaffold rather than a development candidate.

HDAC inhibition epigenetics cancer research

Physicochemical Comparison: 2,3- vs. 2,6-Dimethyl Analogs

Computed physicochemical properties differentiate 4-amino-N-(2,3-dimethylphenyl)benzamide from its 2,6-dimethyl analog. The target compound has an XLogP3 of 2.3, a topological polar surface area (TPSA) of 55.1 Ų, and 2 hydrogen bond donors with 3 acceptors [1]. In comparison, the 2,6-dimethyl analog (Ameltolide) has a calculated LogP of approximately 2.56 and a TPSA of 55.1 Ų (identical H-bond donor/acceptor counts due to same functional groups) [2]. The modest 0.26 LogP difference reflects altered steric shielding of the polar amide group due to methyl ortho-substitution positioning, which may influence membrane permeability and metabolic N-acetylation susceptibility—a key determinant of in vivo half-life differences between positional isomers.

physicochemical properties LogP drug-likeness

Acute Toxicity LD50 Reference

4-Amino-N-(2,3-dimethylphenyl)benzamide has a reported acute toxicity value of LD50 = 600 mg/kg following intraperitoneal administration in mice . This single-dose lethality endpoint provides a quantitative benchmark for initial safety margin estimation in preclinical experimental design. For context, the structurally related anticonvulsant Ameltolide (2,6-dimethyl analog) has an oral MES ED50 of 1.7 mg/kg with a therapeutic index derived from neurotoxicity TD50 data, though direct LD50 comparison values are not uniformly available across all positional isomers [1]. The 600 mg/kg i.p. LD50 suggests moderate acute toxicity consistent with the aminobenzamide class.

toxicity LD50 safety assessment

4-Amino-N-(2,3-dimethylphenyl)benzamide: Application Scenarios


VAP-1/SSAO Assay Calibration Reference

With a documented IC50 of 130 nM against human VAP-1 in benzylamine oxidase assays, 4-amino-N-(2,3-dimethylphenyl)benzamide serves as a moderate-potency reference compound for calibrating vascular adhesion protein-1/semicarbazide-sensitive amine oxidase (SSAO) enzymatic assays. The compound's >1,000,000 nM IC50 against MAO-B confirms minimal off-target interference in amine oxidase selectivity profiling, making it suitable as a baseline comparator when evaluating novel VAP-1 inhibitor scaffolds [1][2]. Researchers developing VAP-1 inhibitors for inflammatory disease applications can employ this compound to establish assay window and Z'-factor validation prior to high-throughput screening campaigns.

HDAC Inhibitor SAR Expansion Scaffold

The compound's HDAC inhibitory activity (IC50 838 nM in HeLa cell nuclear extract) positions it as an unoptimized starting point for structure-activity relationship (SAR) studies aimed at developing novel non-hydroxamic acid HDAC inhibitors [1]. The 2,3-dimethyl substitution pattern provides a distinct steric and electronic environment around the aniline ring compared to more extensively characterized 2,6-dimethyl or unsubstituted analogs. Medicinal chemistry teams can systematically modify the 4-amino group, the benzamide core, or the 2,3-dimethylphenyl ring to improve potency from the baseline 838 nM toward the low nanomolar range achieved by optimized clinical candidates, using this compound as the reference benchmark for fold-improvement calculations [2].

Chemical Intermediate for N-Aryl Benzamide Synthesis

Commercial suppliers list 4-amino-N-(2,3-dimethylphenyl)benzamide as a building block for organic synthesis, with available purity grades of ≥95% and typical pricing of $51–$143 per gram from multiple vendors [1][2]. The free primary amine at the 4-position of the benzoyl ring enables facile derivatization through amide coupling, sulfonamide formation, or reductive amination, while the 2,3-dimethylphenyl moiety provides a conformationally distinct N-aryl group that crystallographic studies confirm adopts an anti N–H conformation relative to the methyl substituents [3]. This structural feature may be exploited to modulate molecular geometry in target-bound conformations. The compound's calculated LogP of 2.3 and TPSA of 55.1 Ų fall within favorable drug-likeness ranges, supporting its utility in generating screening libraries with balanced physicochemical properties [4].

Positional Isomer Control for SAR Studies

The profound pharmacological divergence between the 2,3-dimethyl analog (VAP-1/HDAC activity) and the 2,6-dimethyl analog (potent anticonvulsant, MES ED50 1.7 mg/kg oral) makes 4-amino-N-(2,3-dimethylphenyl)benzamide an essential control compound for studies investigating how methyl substitution patterns on N-phenyl benzamides govern target selectivity [1][2]. In any medicinal chemistry program exploring N-aryl benzamide scaffolds, including both the 2,3- and 2,6-dimethyl positional isomers as comparator compounds is necessary to deconvolute whether observed biological activities arise from the core aminobenzamide pharmacophore or from specific substitution-dependent conformational effects that alter target engagement profiles [3].

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